Dermaseptin s3

hemolysis selectivity index therapeutic window

Dermaseptin S3 (CAS 151896‑14‑9) is a 30‑residue, cationic, α‑helical antimicrobial peptide (AMP) belonging to the dermaseptin family originally isolated from the skin of the South American frog *Phyllomedusa sauvagii*. It belongs to the FSAP (frog skin active peptide) superfamily and exhibits broad‑spectrum activity against filamentous fungi, Gram‑positive and Gram‑negative bacteria, and intraerythrocytic protozoa.

Molecular Formula C138H240N38O35S
Molecular Weight 3023.7 g/mol
Cat. No. B15622868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin s3
Molecular FormulaC138H240N38O35S
Molecular Weight3023.7 g/mol
Structural Identifiers
InChIInChI=1S/C138H240N38O35S/c1-24-78(16)113(174-109(183)69-149-120(192)88(41-27-33-50-139)161-130(202)99(60-74(8)9)169-128(200)95(49-56-212-23)164-133(205)102(63-104(146)178)172-126(198)92(45-31-37-54-143)163-132(204)101(62-85-64-147-87-40-26-25-39-86(85)87)171-131(203)98(59-73(6)7)166-114(186)79(17)145)136(208)152-68-108(182)159-90(43-29-35-52-141)123(195)168-97(58-72(4)5)129(201)156-80(18)115(187)148-67-107(181)158-89(42-28-34-51-140)122(194)157-83(21)116(188)155-84(22)118(190)167-96(57-71(2)3)121(193)150-65-105(179)154-82(20)119(191)175-112(77(14)15)137(209)165-93(46-32-38-55-144)124(196)162-91(44-30-36-53-142)125(197)170-100(61-75(10)11)134(206)176-111(76(12)13)135(207)151-66-106(180)153-81(19)117(189)160-94(47-48-110(184)185)127(199)173-103(70-177)138(210)211/h25-26,39-40,64,71-84,88-103,111-113,147,177H,24,27-38,41-63,65-70,139-145H2,1-23H3,(H2,146,178)(H,148,187)(H,149,192)(H,150,193)(H,151,207)(H,152,208)(H,153,180)(H,154,179)(H,155,188)(H,156,201)(H,157,194)(H,158,181)(H,159,182)(H,160,189)(H,161,202)(H,162,196)(H,163,204)(H,164,205)(H,165,209)(H,166,186)(H,167,190)(H,168,195)(H,169,200)(H,170,197)(H,171,203)(H,172,198)(H,173,199)(H,174,183)(H,175,191)(H,176,206)(H,184,185)(H,210,211)/t78-,79-,80-,81-,82-,83-,84-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1
InChIKeyJMDHYIZTABXVCB-XFFQOKCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dermaseptin S3: Procurement Guide for a Non‑Hemolytic Antimicrobial Peptide with Differentiated Antifungal and Antiplasmodial Activity


Dermaseptin S3 (CAS 151896‑14‑9) is a 30‑residue, cationic, α‑helical antimicrobial peptide (AMP) belonging to the dermaseptin family originally isolated from the skin of the South American frog *Phyllomedusa sauvagii* [1]. It belongs to the FSAP (frog skin active peptide) superfamily and exhibits broad‑spectrum activity against filamentous fungi, Gram‑positive and Gram‑negative bacteria, and intraerythrocytic protozoa [2]. Critically, Dermaseptin S3 is classified as a non‑hemolytic peptide, distinguishing it from several close analogs within the same family [3]. Its 30‑residue sequence adopts an amphipathic α‑helical conformation in membrane‑mimetic environments, enabling interaction with negatively charged microbial membranes while sparing zwitterionic mammalian cell membranes [4].

Why Dermaseptin S3 Cannot Be Replaced by S1, S4, or S5 in Selective Antimicrobial Procurement


Dermaseptins S1, S2, S3, S4, and S5 share only ~40% sequence identity and exhibit markedly divergent selectivity profiles [1]. For instance, Dermaseptin S4 is hemolytic at micromolar concentrations, whereas Dermaseptin S3 and S5 are non‑hemolytic [2]. Conversely, S1 and S5 show negligible activity against certain Gram‑positive bacteria that S3 potently inhibits [3]. Moreover, the structural flexibility of native S3 confers a distinct membrane‑interaction mode compared to its amidated analog [4]. Simple substitution with a “generic dermaseptin” therefore introduces unpredictable changes in therapeutic window, target spectrum, and formulation behavior. The following evidence quantifies precisely where Dermaseptin S3 diverges from its closest comparators.

Quantitative Differentiation Evidence for Dermaseptin S3: Head‑to‑Head Data vs. Dermaseptin S4, Magainin 2, and Amidated Analogs


Hemolytic Selectivity: Dermaseptin S3 Exhibits Negligible Lysis of Human Erythrocytes Compared to the Hemolytic Dermaseptin S4

In a direct comparative study, Dermaseptin S3 (DS3) exhibited no significant hemolytic activity against human red blood cells, whereas Dermaseptin S4 (DS4) caused dose‑dependent lysis at micromolar concentrations [1]. At 50 µM, DS3 lysed <5% of erythrocytes, while DS4 achieved >80% hemolysis under identical conditions [2]. This selectivity difference is attributed to the differential aggregation state and membrane‑permeation kinetics of the two peptides [3].

hemolysis selectivity index therapeutic window

Anti‑plasmodial Selectivity: Dermaseptin S3 Kills Intraerythrocytic P. falciparum Without Lysing Host Erythrocytes

In Plasmodium falciparum‑infected human erythrocytes, both DS3 and DS4 inhibited parasite growth (IC₅₀ ≈ 1–5 µM). However, DS4 lysed >50% of both infected and non‑infected erythrocytes at 10 µM, whereas DS3 lysed <5% of non‑infected cells at the same concentration [1]. Confocal microscopy confirmed that DS3 selectively accumulated within the intracellular parasite, sparing the host cell membrane [2].

malaria intraerythrocytic parasite selective cytotoxicity

Truncated Derivative Retains Full Antimicrobial Potency: Dermaseptin S3(1‑16) is Equipotent to the 30‑mer Parent

Shortening the 30‑residue Dermaseptin S3 to the 16‑residue fragment Dermaseptin S3(1‑16)‑NH₂ does not reduce antimicrobial potency against a panel of bacteria and fungi [1]. The MIC values for S. aureus (1.3 µM), E. faecalis (2.3 µM), and C. neoformans (2.6 µM) are identical for the full‑length and truncated peptides [2]. Even 10–12‑residue analogs retain full activity against Enterococcus faecalis and Cryptococcus neoformans [3].

peptide truncation minimal inhibitory concentration (MIC) cost‑of‑goods

Distinct Mode of Antifungal Action: Dermaseptin S3(1‑16) Induces DNA Damage and Vacuolar Protein Targeting Defects, Differentiating It from Magainin 2

A genome‑wide deletion mutant screen in *S. cerevisiae* revealed that Dermaseptin S3(1‑16) and Magainin 2 share a common DNA‑damage pathway but also trigger unique genetic vulnerabilities [1]. DS3(1‑16) specifically required genes involved in protein targeting to the vacuole (e.g., VPS41, VPS34), whereas Magainin 2 required genes for DNA replication and repair [2]. Physical assays confirmed that both peptides interact with DNA in vitro, but with distinct binding modes [3].

mode of action genomic profiling antifungal mechanism

Structural Flexibility Distinguishes Native Dermaseptin S3 from Its Amidated Analog, Correlating with Differential Membrane‑Perturbing Activity

NMR spectroscopy revealed that native Dermaseptin S3 is largely unstructured in aqueous solution (0% α‑helix), while its C‑terminal amidated analog exhibits a defined 4‑residue α‑helical segment and increased rigidity [1]. Amidation stabilizes a more extended conformation, causing the amidated peptide to be “more rigid and more extended” than the flexible native DS3 [2]. Circular dichroism in membrane‑mimetic environments shows that both adopt α‑helical conformations, but the kinetics of helix formation and membrane insertion differ [3].

peptide structure α‑helicity membrane interaction

Enhanced Killing of Yeast at Mild Hyperthermia: Dermaseptin S3(1‑16) Synergizes with Sub‑lethal Heating

Combination of Dermaseptin S3(1‑16) (8.63 µg/mL) with mild heating at 35 °C significantly enhanced inhibition of *S. cerevisiae* compared to the peptide alone at 30 °C [1]. At 45 °C, the same peptide concentration achieved >99% killing within 10 min, whereas heating alone at 45 °C resulted in <10% lethality [2]. This synergistic effect is not observed with several other cationic AMPs under identical conditions [3].

combination therapy thermal synergy food preservation

Procurement‑Relevant Application Scenarios for Dermaseptin S3 Based on Differentiated Evidence


Antimalarial Drug Discovery: Selective Killing of Intraerythrocytic P. falciparum

Researchers developing novel antimalarials can exploit Dermaseptin S3’s unique ability to kill *P. falciparum* within infected erythrocytes without lysing the host cell [1]. This selectivity, demonstrated at 10 µM (IC₅₀ ≈ 1–5 µM), contrasts sharply with the hemolytic Dermaseptin S4 and makes DS3 a valuable tool for phenotypic screening and mechanism‑of‑action studies in malaria [2].

Topical Antifungal Formulations with Reduced Hemolytic Risk

Because Dermaseptin S3 is non‑hemolytic (<5% lysis at 50 µM) while retaining broad‑spectrum antifungal activity (MIC 6.25 µM against *C. albicans*, 12.5 µM against *A. fumigatus*), it is well‑suited for topical creams, ointments, or wound dressings where contact with human cells is inevitable [1]. Its flexible, non‑rigid structure may also facilitate formulation in hydrogels or emulsions [2].

Cost‑Effective Industrial Antimicrobials Using Truncated Analogs

Industrial users (e.g., food preservation, agricultural biocontrol) can procure the truncated 16‑mer derivative Dermaseptin S3(1‑16)‑NH₂ without sacrificing potency (MIC identical to 30‑mer parent) [1]. The shorter sequence reduces synthesis cost and improves yield, while the peptide’s thermal synergy (>99% killing at 45 °C) enables lower dosing in pasteurization‑like processes [2].

Mechanistic Studies of AMP‑Induced DNA Damage and Vacuolar Dysfunction

Functional genomics has pinpointed that Dermaseptin S3(1‑16) induces DNA damage and requires vacuolar protein‑targeting genes for resistance, distinguishing it from Magainin 2 [1]. This unique mode‑of‑action signature makes DS3 a preferred probe for investigating AMP trafficking, intracellular targets, and the evolution of resistance in yeast model systems [2].

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